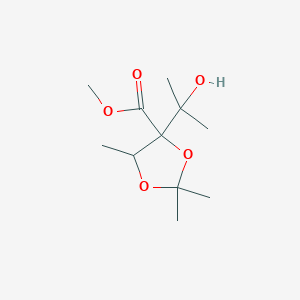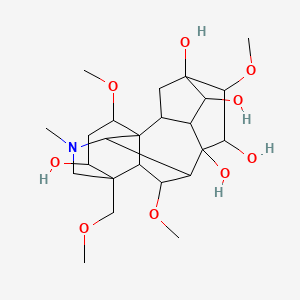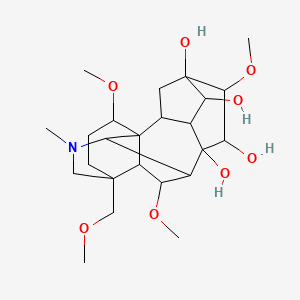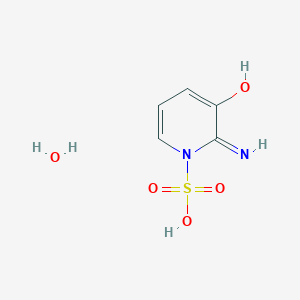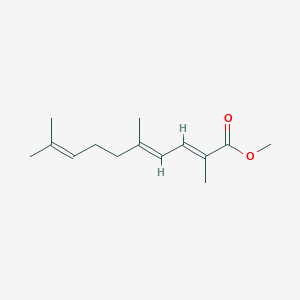![molecular formula C₁₀H₁₂N₂O₂S B1145529 Benzyl [amino(methylsulfanyl)methylene]carbamate CAS No. 25508-19-4](/img/structure/B1145529.png)
Benzyl [amino(methylsulfanyl)methylene]carbamate
Vue d'ensemble
Description
“Benzyl [amino(methylsulfanyl)methylene]carbamate” is a chemical compound with the molecular formula C10H12N2O2S . It is also known as “N-[Imino(methylthio)methyl]-carbamic acid phenylmethyl ester” and has a molecular weight of 224.3 . It appears as a white solid .
Synthesis Analysis
The synthesis of carbamates, such as “Benzyl [amino(methylsulfanyl)methylene]carbamate”, can be achieved through various methods . One common method involves the reaction of carbonylimidazolide in water with a nucleophile . Another approach is the tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate . Additionally, carbamates can be synthesized from alcohols and urea in the presence of indium triflate .
Molecular Structure Analysis
The molecular structure of “Benzyl [amino(methylsulfanyl)methylene]carbamate” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .
Chemical Reactions Analysis
Carbamates, including “Benzyl [amino(methylsulfanyl)methylene]carbamate”, are often used as protecting groups for amines in the synthesis of peptides . They can be installed and removed under relatively mild conditions . For instance, the t-butyloxycarbonyl (Boc) protecting group can be removed with strong acid or heat, while the carboxybenzyl (CBz) group can be removed using catalytic hydrogenation .
Physical And Chemical Properties Analysis
“Benzyl [amino(methylsulfanyl)methylene]carbamate” is a white solid . Its molecular weight is 224.28 .
Applications De Recherche Scientifique
Antimicrobial Activity
Benzyl [amino(methylsulfanyl)methylene]carbamate can potentially be used in the development of antimicrobial agents. Quaternary ammonium derivatives of leucine esters, which are similar to benzyl carbamate, have shown satisfactory surface-active properties and antimicrobial activity against various bacterial species .
Pharmaceutical Applications
In the pharmaceutical field, benzyl carbamate derivatives are used as preservatives in several topical formulations for ocular, skin, or nasal application . They have broad antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi and small enveloped viruses .
Synthesis of Quaternary Ammonium Salts
Benzyl [amino(methylsulfanyl)methylene]carbamate can be used in the synthesis of quaternary ammonium salts. The benzyl-substituted secondary amine is prepared by reductive amination (imine formation and reduction), and the quaternary ammonium salts are obtained by methylation of the N-benzyl secondary amine of the O-acyl amino acid .
Plant Growth Regulation
Benzyl [amino(methylsulfanyl)methylene]carbamate can potentially be used in plant growth regulation. Similar compounds, such as Benzyl Amino Purine (BAP), have been used in the macro propagation of banana plants . The combination of Cocodust as the growing media and a BAP concentration of 40 mg/L has been found to be suitable for the successful macro propagation of banana cv.‘Malbhog’ .
Condensation Reactions
Benzyl [amino(methylsulfanyl)methylene]carbamate can be used in condensation reactions. For example, an acid-catalyzed condensation between benzyl carbamate and glyoxal has been studied .
Mécanisme D'action
Propriétés
IUPAC Name |
benzyl N-(C-methylsulfanylcarbonimidoyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-15-9(11)12-10(13)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUXJSPYNQQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


